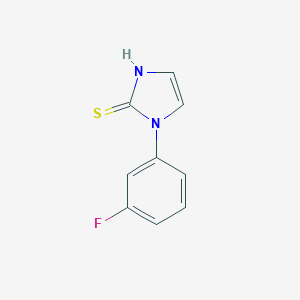

1-(3-Fluorophenyl)imidazoline-2-thione

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(3-fluorophenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCFCDCBHCVAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372089 | |

| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-26-5 | |

| Record name | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17452-26-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Fluorophenyl)imidazoline-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data.

Introduction

Imidazoline-2-thione derivatives are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The incorporation of a fluorine atom into the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide focuses on the synthesis of the specific analog, this compound.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiourea intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target imidazoline-2-thione.

dot

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of analogous 1-aryl-imidazoline-2-thiones and provide a detailed procedure for the preparation of this compound.

Synthesis of 3-Fluorophenyl Isothiocyanate (Starting Material)

3-Fluorophenyl isothiocyanate can be synthesized from 3-fluoroaniline.

Procedure:

-

To a solution of 3-fluoroaniline (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether, add carbon disulfide (1.1 equivalents).

-

Cool the mixture in an ice bath and add a base, such as triethylamine (1.1 equivalents), dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically treated with an aqueous solution of a desulfurizing agent like ethyl chloroformate or phosphorous oxychloride to facilitate the formation of the isothiocyanate.

-

The product is then extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Step 1: Synthesis of N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea

Materials:

-

3-Fluorophenyl isothiocyanate

-

Aminoacetaldehyde diethyl acetal

-

Ethanol (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 3-fluorophenyl isothiocyanate (1 equivalent) in anhydrous ethanol.

-

To this solution, add aminoacetaldehyde diethyl acetal (1.1 equivalents) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Remove the solvent under reduced pressure to obtain the crude N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea. This intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Materials:

-

N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea

-

Hydrochloric acid (concentrated) or other suitable acid catalyst

-

Ethanol

Procedure:

-

Suspend the crude N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea from the previous step in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the cyclization by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3-Fluoroaniline[1] | C₆H₆FN | 111.12 | Liquid |

| 3-Fluorophenyl isothiocyanate | C₇H₄FNS | 153.18 | Liquid |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | 133.19 | Liquid |

| N-(3-fluorophenyl)-N'-(2,2-diethoxyethyl)thiourea | C₁₃H₂₁FN₂O₂S | 288.38 | Solid (expected) |

| This compound | C₉H₇FN₂S | 194.23 | Solid |

Table 1: Physicochemical Properties of Key Compounds.

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoroaniline[1] | -16 | 186 |

| 3-Fluorophenyl isothiocyanate | Not reported | Not reported |

| Aminoacetaldehyde diethyl acetal | Not reported | 163-165 |

| This compound | 162 | Not applicable |

Table 2: Thermal Properties of Key Compounds.

Characterization Data (Expected)

-

¹H NMR: Signals corresponding to the aromatic protons on the 3-fluorophenyl ring, and two methylene groups of the imidazoline ring. The chemical shifts of the aromatic protons will be influenced by the fluorine substituent.

-

¹³C NMR: Resonances for the aromatic carbons, the two methylene carbons of the imidazoline ring, and a characteristic downfield signal for the thione carbon (C=S).

-

¹⁹F NMR: A single resonance corresponding to the fluorine atom on the phenyl ring.

-

IR Spectroscopy: Characteristic absorption bands for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and a strong C=S stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (194.23 g/mol ).

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

dot

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to this compound. The described two-step synthesis, involving the formation of a thiourea intermediate followed by acid-catalyzed cyclization, is a standard and effective method for preparing this class of compounds. The provided experimental protocols and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Properties of 1-(3-Fluorophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-(3-Fluorophenyl)imidazoline-2-thione. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information from analogous structures and general chemical principles to offer a robust predictive profile. It covers physicochemical properties, a putative synthesis protocol, and an exploration of potential biological activities based on related imidazoline-2-thione derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar compounds.

Introduction

This compound, with CAS Number 17452-26-5, belongs to the class of N-arylimidazoline-2-thiones. This family of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions with biological targets. This guide aims to consolidate the available information and provide a detailed theoretical and practical framework for working with this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉FN₂S | - |

| Molecular Weight | 196.25 g/mol | - |

| CAS Number | 17452-26-5 | [1][2][3][4] |

| Synonyms | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(3-Fluorophenyl)-2-mercapto-1H-imidazole | [4] |

| Predicted Melting Point | 162 °C | [ChemicalBook Data] |

| Predicted Boiling Point | 289.5 ± 42.0 °C | [ChemicalBook Data] |

| Predicted Density | 1.40 ± 0.1 g/cm³ | [ChemicalBook Data] |

| Predicted pKa | 11.47 ± 0.50 | [ChemicalBook Data] |

| Predicted Storage Temp. | 2-8°C | [ChemicalBook Data] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, the synthesis of N-aryl-imidazoline-2-thiones is a well-established chemical transformation. The most common and direct route involves the reaction of the corresponding N-arylethylenediamine with carbon disulfide.[5]

General Experimental Protocol

This protocol is a generalized procedure based on known methods for analogous compounds. Optimization may be required to achieve high yields and purity for this compound.

Step 1: Synthesis of N-(3-Fluorophenyl)ethylenediamine (Precursor)

The precursor, N-(3-fluorophenyl)ethylenediamine, can be synthesized via several established methods, such as the reaction of 3-fluoroaniline with 2-chloroethylamine hydrochloride or through reductive amination of 3-fluoroaniline with aminoacetaldehyde dimethyl acetal followed by hydrolysis. A common laboratory-scale synthesis involves the reaction of an amine with a haloamine.[6][7]

Step 2: Cyclization to form this compound

The cyclization is typically achieved by reacting N-(3-Fluorophenyl)ethylenediamine with carbon disulfide in a suitable solvent.[8][9]

Materials:

-

N-(3-Fluorophenyl)ethylenediamine

-

Carbon disulfide (CS₂)

-

Ethanol or another suitable solvent (e.g., isopropanol, pyridine)

-

Hydrochloric acid (optional, for workup)

Procedure:

-

Dissolve N-(3-Fluorophenyl)ethylenediamine in ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Slowly add a stoichiometric amount of carbon disulfide to the solution at room temperature with stirring. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude solid can then be purified.

-

Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of the target compound.

Spectral and Analytical Data

No specific experimental spectral data (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound has been identified in the searched literature. The following represents a predictive analysis based on the known spectral properties of analogous compounds.

Expected ¹H-NMR Spectral Data

-

Aromatic Protons (3-Fluorophenyl group): A complex multiplet pattern is expected in the aromatic region (typically δ 6.8-7.5 ppm) due to the fluorine substitution.

-

Imidazoline Ring Protons (-CH₂-CH₂-): Two triplets are expected for the ethylene bridge protons, likely in the range of δ 3.5-4.5 ppm.

-

N-H Proton: A broad singlet corresponding to the thioamide N-H proton is expected, which may be solvent-dependent and could appear downfield.

Expected ¹³C-NMR Spectral Data

-

Thione Carbon (C=S): A characteristic downfield signal is expected for the thione carbon, typically in the range of δ 180-190 ppm.

-

Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine showing a characteristic coupling (¹J C-F).

-

Imidazoline Carbons (-CH₂-CH₂-): Two signals are expected for the saturated carbons of the imidazoline ring, typically in the range of δ 40-50 ppm.

Expected IR Spectral Data

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=S Stretch (Thioamide I band): A strong absorption band is expected in the region of 1200-1350 cm⁻¹.

-

C-N Stretch (Thioamide II band): A strong absorption band is expected around 1500 cm⁻¹.

-

C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is characteristic of the C-F bond.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 196.05.

-

Fragmentation Pattern: Fragmentation may involve the loss of the fluorine atom, cleavage of the imidazoline ring, and fragmentation of the phenyl group.

Reactivity and Chemical Behavior

This compound possesses several reactive sites that dictate its chemical behavior:

-

Thione Group (C=S): The thione group can undergo various reactions. It can be alkylated at the sulfur atom to form S-alkyl derivatives. It can also be oxidized to the corresponding sulfoxide or sulfone.

-

N-H Group: The nitrogen atom of the thioamide can be deprotonated by a strong base, and the resulting anion can participate in various nucleophilic reactions.

-

Aromatic Ring: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, with the fluorine atom and the imidazoline-2-thione moiety directing the position of substitution.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for this compound, the imidazoline-2-thione scaffold is present in numerous compounds with a wide range of biological activities.[3][8] These activities include antimicrobial, antifungal, anticancer, and enzyme inhibitory effects.

Anticancer Activity

Many imidazole-2-thione derivatives have been investigated for their anticancer properties.[6] They have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Hypothetical Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with signaling pathways involved in cell growth and proliferation, such as the VEGFR or Raf kinase pathways.[2]

Caption: Hypothetical inhibition of a growth factor signaling pathway.

Conclusion

This compound is a molecule of interest with predicted chemical properties that make it a viable candidate for further investigation in medicinal chemistry and materials science. While specific experimental data is currently scarce, this guide provides a solid theoretical foundation for its synthesis, characterization, and potential biological evaluation. Future experimental work is necessary to validate the predicted properties and to fully elucidate the chemical and biological profile of this compound.

References

- 1. CAS 17452-26-5 | Sigma-Aldrich [sigmaaldrich.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Imidazoles&Benzimidazoles _Sitemap - Capot Chemical [capotchem.com]

- 4. This compound CAS#: 17452-26-5 [amp.chemicalbook.com]

- 5. Compound EN300-12635_TargetMol [targetmol.com]

- 6. prepchem.com [prepchem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 9. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: 1-(3-Fluorophenyl)imidazoline-2-thione

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)imidazoline-2-thione, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide also incorporates detailed information from closely related structural analogs, primarily other substituted imidazoline-2-thiones. This approach provides valuable insights into its expected chemical properties, synthesis, and potential biological activities.

Chemical and Physical Properties

This compound belongs to the class of 5-membered heterocyclic compounds containing a halogenated benzene ring.[3] Basic chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17452-26-5 | [1][2] |

| Molecular Formula | C₉H₇FN₂S | ChemicalBook |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Synonyms | 1-(3-Fluorophenyl)-1,3-dihydro-2H-imidazole-2-thione, 1-(3-Fluorophenyl)-2-mercapto-1H-imidazole | [2] |

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of 1-Aryl-imidazolidine-2-thiones

This protocol is adapted from the synthesis of structurally similar compounds.[4]

Materials:

-

N-(3-Fluorophenyl)ethylenediamine

-

Carbon disulfide (CS₂)

-

Xylene (or another suitable high-boiling solvent)

-

Methyl iodide (for subsequent S-alkylation if desired)

-

Anhydrous potassium carbonate (for S-alkylation)

-

Ethanol

-

Standard laboratory glassware and safety equipment

Procedure:

-

Condensation: A solution of N-(3-Fluorophenyl)ethylenediamine in xylene is prepared in a round-bottom flask equipped with a reflux condenser.

-

An equimolar amount of carbon disulfide is added dropwise to the solution at room temperature with constant stirring.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

Note: The purity of the final compound should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

A generalized workflow for this synthesis is depicted in the following diagram:

Potential Biological Activities and Signaling Pathways

Derivatives of imidazoline-2-thione have been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-HIV, antithyroid, antioxidant, cardiotonic, and antihypertensive properties.[5] The incorporation of a fluorine atom into heterocyclic structures is a common strategy in medicinal chemistry to enhance pharmacological activity.[6][7]

While the specific mechanism of action for this compound has not been elucidated, related imidazoline compounds are known to interact with various biological targets. For instance, some imidazoline derivatives act as inhibitors of enzymes or as ligands for specific receptors.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an imidazoline-2-thione derivative, based on the known activities of this class of compounds.

Quantitative Data on Related Compounds

Specific quantitative biological data for this compound is not available in the surveyed literature. However, studies on related fluorinated and non-fluorinated imidazoline and benzimidazole derivatives provide insights into their potential antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some of these related compounds against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 2-(m-Fluorophenyl)-benzimidazole derivative | B. subtilis | 7.81 | [7] |

| 2-(m-Fluorophenyl)-benzimidazole derivative | Gram-negative bacteria | 31.25 | [7] |

| 1-Aryl-2-methylthio-imidazoline derivatives | Various bacteria | 11.0 - 89.2 (µM) | [4] |

| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [8] |

| Quinoline-based hydroxyimidazolium hybrids | Candida spp. & Aspergillus spp. | 62.5 | [8] |

Disclaimer: The experimental protocols and quantitative data presented in this guide are based on structurally related compounds due to the limited availability of specific information for this compound. Researchers should use this information as a guideline and develop specific protocols and assays for the target compound.

References

- 1. This compound, CasNo.17452-26-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 2. This compound CAS#: 17452-26-5 [amp.chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Synthesis of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives containing the methylthio group as possible antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 7. acgpubs.org [acgpubs.org]

- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-(3-Fluorophenyl)imidazoline-2-thione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 1-(3-Fluorophenyl)imidazoline-2-thione. This molecule, belonging to the class of substituted imidazoline-2-thiones, is of significant interest in medicinal chemistry due to the established biological activities of this scaffold. The following sections detail the analytical techniques and expected data for the unambiguous confirmation of its chemical structure.

Predicted Physicochemical Properties

While specific experimental data for this compound is not widely published, its basic properties can be predicted based on its chemical structure and data from commercial suppliers.

| Property | Value | Source |

| CAS Number | 17452-26-5 | --INVALID-LINK-- |

| Molecular Formula | C₉H₉FN₂S | - |

| Molecular Weight | 196.25 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

Spectroscopic and Spectrometric Analysis

The structural backbone of this compound can be definitively established through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Table 2.1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.40 | t, J ≈ 8.0 Hz | 1H | H-5' |

| ~ 7.20 - 7.10 | m | 2H | H-4', H-6' |

| ~ 7.00 | ddd, J ≈ 8.0, 2.0, 1.0 Hz | 1H | H-2' |

| ~ 4.05 | t, J ≈ 7.5 Hz | 2H | N-CH₂ |

| ~ 3.65 | t, J ≈ 7.5 Hz | 2H | N-CH₂ |

Table 2.2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 | C=S (C-2) |

| ~ 163 (d, ¹JCF ≈ 245 Hz) | C-3' |

| ~ 140 (d, ³JCF ≈ 8 Hz) | C-1' |

| ~ 130 (d, ³JCF ≈ 9 Hz) | C-5' |

| ~ 115 (d, ²JCF ≈ 21 Hz) | C-4' |

| ~ 114 (d, ²JCF ≈ 22 Hz) | C-6' |

| ~ 108 (d, ⁴JCF ≈ 3 Hz) | C-2' |

| ~ 50 | N-CH₂ (C-4) |

| ~ 48 | N-CH₂ (C-5) |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2.3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch |

| ~ 1580 - 1450 | Strong | C=C aromatic ring stretching |

| ~ 1350 - 1250 | Strong | C=S stretch (Thiourea band) |

| ~ 1250 - 1200 | Strong | C-N stretch |

| ~ 1200 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 2.4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 196 | High | [M]⁺ (Molecular Ion) |

| 163 | Medium | [M - SH]⁺ |

| 135 | Medium | [M - C₂H₄N]⁺ |

| 95 | High | [C₆H₄F]⁺ |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. While no public crystal structure is available for this compound, data from related imidazolidine-2-thione derivatives suggest key structural features.

Table 3.1: Expected Crystallographic Parameters and Structural Features

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Key Bond Lengths | C=S: ~1.68 Å, C-N (ring): ~1.35 Å, C-C (ring): ~1.54 Å |

| Key Bond Angles | N-C-N: ~110°, C-N-C: ~112° |

| Dihedral Angle | The fluorophenyl ring is expected to be twisted relative to the plane of the imidazoline ring. |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of this compound based on established methods for similar compounds.

Synthesis of this compound

Materials:

-

N-(3-Fluorophenyl)ethylenediamine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Hexane

Procedure:

-

To a solution of N-(3-Fluorophenyl)ethylenediamine (1.0 eq) in ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.1 eq) dropwise to the solution over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The FT-IR spectrum is recorded on a spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum is obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water). Data is collected on a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and the key structural features of the target molecule.

Caption: Experimental workflow for the synthesis and structure elucidation.

Caption: Key structural features and their expected spectroscopic correlations.

Spectroscopic and Synthetic Profile of 1-(3-Fluorophenyl)imidazoline-2-thione: A Technical Guide

For Immediate Release

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(3-Fluorophenyl)imidazoline-2-thione. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.50-7.60 | m | - | Aromatic CH |

| ~7.20-7.30 | m | - | Aromatic CH |

| ~7.00-7.10 | m | - | Aromatic CH |

| ~3.80-4.00 | t | ~8-10 | N-CH₂ |

| ~3.40-3.60 | t | ~8-10 | N-CH₂ |

| ~9.0-10.0 | br s | - | N-H (Thione tautomer) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~180-185 | C=S |

| ~161-164 (d, ¹JCF ≈ 240-250 Hz) | C-F |

| ~140-142 (d, ³JCF ≈ 8-10 Hz) | Aromatic C-N |

| ~130-132 (d, ³JCF ≈ 8-10 Hz) | Aromatic CH |

| ~115-117 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH |

| ~110-112 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH |

| ~105-107 (d, ⁴JCF ≈ 2-4 Hz) | Aromatic CH |

| ~45-50 | N-CH₂ |

| ~40-45 | N-CH₂ |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Medium, Broad | N-H Stretch |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2800-3000 | Medium | Aliphatic C-H Stretch |

| 1580-1610 | Strong | C=C Aromatic Ring Stretch |

| 1250-1350 | Strong | C=S Stretch |

| 1100-1200 | Strong | C-F Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular Ion) |

| 163 | [M - SH]⁺ |

| 136 | [M - C₂H₄N]⁺ |

| 95 | [C₆H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of N-aryl-imidazoline-2-thiones involves the reaction of the corresponding N-arylethylenediamine with carbon disulfide.

Materials:

-

N-(3-Fluorophenyl)ethane-1,2-diamine

-

Carbon Disulfide (CS₂)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Hydrochloric Acid (HCl)

Procedure:

-

A solution of N-(3-Fluorophenyl)ethane-1,2-diamine (1 equivalent) in ethanol is prepared in a round-bottom flask.

-

To this solution, carbon disulfide (1.1 equivalents) is added dropwise at room temperature with constant stirring.

-

An ethanolic solution of potassium hydroxide (1.1 equivalents) is then added portion-wise to the reaction mixture.

-

The mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude product.

-

The solid product is filtered, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced directly or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Caption: A diagram showing the workflow for the spectroscopic analysis of the target compound.

In-depth Technical Guide: Potential Biological Activity of 1-(3-Fluorophenyl)imidazoline-2-thione

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 1-(3-Fluorophenyl)imidazoline-2-thione

Executive Summary

This technical guide provides a comprehensive overview of the currently available scientific literature regarding the biological activity of the compound this compound. Despite a thorough and systematic search of chemical and biological databases, peer-reviewed journals, and patent literature, there is a notable absence of specific data on the biological properties of this particular molecule.

This document will summarize the landscape of related compounds to infer potential areas of interest for future research. However, it is critical to note that the information presented herein is based on structurally similar molecules and does not represent experimental data for this compound itself.

Introduction to this compound

This compound is a heterocyclic compound featuring a fluorophenyl group attached to an imidazoline-2-thione core. The imidazoline and thione moieties are known to be present in various biologically active molecules, suggesting that this compound could potentially interact with a range of biological targets. The fluorine substitution on the phenyl ring can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of pharmacokinetic and pharmacodynamic profiles.

Review of Structurally Related Compounds and Potential Biological Activities

While direct studies on this compound are not available, the biological activities of related chemical scaffolds provide a basis for postulating its potential therapeutic applications.

Imidazoline Receptor Ligands

The imidazoline ring is a core component of ligands for imidazoline receptors (I-receptors), which are classified into I1, I2, and I3 subtypes. These receptors are involved in the regulation of blood pressure, pain perception, and various neurological processes. Compounds with an imidazoline scaffold have been investigated for their antihypertensive and analgesic effects.

Thiazole and Thione Derivatives in Drug Discovery

The thiazole and thione moieties are prevalent in a wide array of pharmacologically active compounds, exhibiting diverse activities, including:

-

Antimicrobial and Antifungal Activity: Many thiazole and thiourea-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

-

Anticancer Activity: The thione group is a key feature in several cytotoxic agents that act through various mechanisms, such as the inhibition of kinases or the induction of apoptosis.

-

Enzyme Inhibition: The sulfur atom in the thione group can act as a key interacting element with the active sites of various enzymes, leading to their inhibition.

Postulated Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, several hypothetical mechanisms of action for this compound can be proposed. These are purely speculative and require experimental validation.

Hypothetical Signaling Pathway Involvement

Should this compound exhibit activity as an imidazoline receptor ligand, it could modulate downstream signaling pathways. A simplified, hypothetical workflow for investigating such an interaction is presented below.

Caption: A logical workflow for the initial screening and evaluation of this compound's potential biological activity.

Future Directions and Recommendations

The absence of data on this compound presents a clear opportunity for novel research. The following experimental plan is recommended for an initial investigation into its biological potential.

Recommended Experimental Protocols

-

Synthesis and Characterization:

-

Synthesize this compound via established synthetic routes for N-aryl imidazoline-2-thiones.

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques (NMR, Mass Spectrometry, HPLC).

-

-

In Vitro Screening:

-

Receptor Binding Assays: Screen the compound against a panel of receptors, with a primary focus on imidazoline and adrenergic receptors.

-

Enzyme Inhibition Assays: Evaluate the inhibitory activity against a panel of relevant enzymes, such as monoamine oxidase (MAO) or various kinases, given the prevalence of such activity in related heterocyclic compounds.

-

Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi using standard microdilution methods.

-

Anticancer Cell Line Screening: Assess the cytotoxicity against a panel of human cancer cell lines (e.g., NCI-60 panel).

-

-

Data Analysis and Hit Identification:

-

Analyze the data from the in vitro screens to identify any significant biological activity.

-

For any identified "hits," determine key quantitative parameters such as IC50 or Ki values.

-

Conclusion

While the chemical structure of this compound suggests potential for biological activity, there is currently no published data to support any specific therapeutic application. The information provided in this guide, based on structurally related compounds, is intended to serve as a foundation for future research endeavors. A systematic screening of this compound against a variety of biological targets is warranted to elucidate its potential pharmacological profile. The provided hypothetical workflow and recommended experimental protocols offer a roadmap for such an investigation. Researchers and drug development professionals are encouraged to explore the untapped potential of this and similar novel chemical entities.

In Silico Prediction of 1-(3-Fluorophenyl)imidazoline-2-thione Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of protein targets for the novel small molecule, 1-(3-Fluorophenyl)imidazoline-2-thione. In the absence of pre-existing biological data for this specific compound, this document outlines a systematic workflow employing a suite of computational tools to generate putative target hypotheses. These include reverse docking, pharmacophore modeling, and molecular dynamics simulations. Furthermore, detailed experimental protocols for the validation of these computational predictions, such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and cell-based assays, are provided. This guide is intended to serve as a practical resource for researchers initiating target identification campaigns for novel chemical entities.

Introduction

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource- and time-intensive. In silico target prediction methods offer a powerful and cost-effective alternative to rapidly generate hypotheses and prioritize experimental efforts. These computational techniques leverage the three-dimensional structure of a small molecule to identify potential protein binding partners from vast structural databases.

This guide focuses on the application of these methods to a specific small molecule of interest: this compound. The imidazoline-2-thione scaffold is present in a variety of biologically active compounds, exhibiting antimicrobial, antifungal, and anti-HIV properties.[1] The introduction of a fluorophenyl group may further modulate the compound's pharmacokinetic and pharmacodynamic properties. Given the novelty of this particular derivative, a systematic in silico screening approach is warranted to elucidate its potential mechanism(s) of action.

This document provides a step-by-step guide to:

-

Predicting potential protein targets for this compound using established computational methods.

-

Outlining detailed experimental protocols for the validation of predicted targets.

-

Presenting data in a clear and structured format for comparative analysis.

-

Visualizing workflows and pathways using Graphviz diagrams to facilitate understanding.

In Silico Target Prediction Workflow

The initial phase of target identification for a novel compound like this compound involves a multi-pronged computational approach. This workflow is designed to cast a wide net for potential targets and then refine the predictions based on scoring functions and structural analysis.

Compound Preparation

The first step in any ligand-based computational study is the accurate representation of the small molecule.

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for this compound is Fc1cccc(c1)N2CCN=C2S. This canonical representation is the starting point for generating 3D coordinates.

-

Generate 3D Structure: Various software packages (e.g., Open Babel, RDKit) can convert the SMILES string into a 3D structure.

-

Energy Minimization: The initial 3D structure must be energy-minimized to obtain a low-energy, stable conformation. This is typically performed using force fields like MMFF94 or UFF.

Reverse Docking

Reverse docking, also known as inverse docking, is a computational technique that screens a single ligand against a library of protein structures to identify potential binding partners.

Protocol for Reverse Docking using AutoDock Vina:

-

Prepare Ligand File: Convert the energy-minimized 3D structure of this compound into the PDBQT format using AutoDock Tools. This involves assigning partial charges and defining rotatable bonds.

-

Prepare Target Protein Library: Download a curated library of protein structures from the Protein Data Bank (PDB). For a broad screen, a representative set of the human proteome should be used. Each protein structure must be prepared by removing water molecules, adding polar hydrogens, and converting to the PDBQT format.

-

Define Binding Site: For a blind docking approach, the search space (grid box) should encompass the entire protein surface to allow for the identification of any potential binding pocket.

-

Run Docking Simulations: Use a script to automate the docking of the prepared ligand to each protein in the library using AutoDock Vina. The exhaustiveness parameter can be adjusted to control the thoroughness of the conformational search.[2]

-

Analyze Results: Rank the protein targets based on the predicted binding affinity (in kcal/mol) from the docking scores. The lower the binding energy, the more favorable the interaction.

Pharmacophore Modeling

Pharmacophore modeling identifies the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are essential for a molecule's biological activity.[3]

Protocol for Ligand-Based Pharmacophore Modeling using LigandScout:

-

Generate Conformers: Generate a diverse set of low-energy 3D conformations for this compound to account for its flexibility.

-

Feature Identification: Identify the pharmacophoric features present in the compound's conformations. For our molecule, this would include a hydrogen bond acceptor (the thione sulfur), aromatic and hydrophobic features (the fluorophenyl ring), and potentially a hydrogen bond donor (the N-H group in the imidazoline ring).

-

Generate Pharmacophore Models: Based on the identified features and their spatial relationships in the conformer ensemble, generate a set of pharmacophore models.

-

Screen against a 3D Database: Screen the generated pharmacophore models against a database of protein structures or known active sites to identify proteins that have complementary features.

-

Rank Hits: Rank the protein hits based on how well they match the pharmacophore model.

Molecular Dynamics (MD) Simulations

MD simulations provide a more dynamic and detailed view of the predicted protein-ligand interactions by simulating the movement of atoms over time. This can help to assess the stability of the predicted binding pose.

Protocol for MD Simulation using GROMACS:

-

Prepare the Complex: Create a complex of the top-ranked protein target from reverse docking or pharmacophore screening with the docked pose of this compound.

-

Generate Topologies: Generate the topology files for both the protein (using a force field like CHARMM36) and the ligand (using a tool like the CGenFF server).[4]

-

Solvate the System: Place the protein-ligand complex in a periodic box of water molecules and add ions to neutralize the system.[5]

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Run a two-step equilibration process (NVT and NPT ensembles) to stabilize the temperature and pressure of the system.

-

Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the interaction.

-

Analyze Trajectory: Analyze the MD trajectory to assess the stability of the protein-ligand complex, calculate binding free energies (e.g., using MM/PBSA), and identify key interacting residues.

Data Presentation: Predicted Targets and Binding Scores

The output of the in silico screening will be a list of putative protein targets. This data should be organized into a clear table for easy comparison and prioritization.

| Predicted Target (PDB ID) | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Key Interacting Residues (from Docking) | Notes |

| Hypothetical Target 1 | -9.5 | 0.85 | Tyr123, Phe256, Arg301 | Kinase, potential for H-bond with Arg301 |

| Hypothetical Target 2 | -8.9 | 0.79 | Leu55, Val87, Ile102 | Protease, primarily hydrophobic interactions |

| Hypothetical Target 3 | -8.2 | 0.91 | Ser99, His204 | GPCR, potential H-bond with Ser99 |

| ... | ... | ... | ... | ... |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as no specific in silico screening has been performed for this compound in the available literature.

Experimental Validation of Predicted Targets

Computational predictions must be validated through rigorous experimental testing. The following section details protocols for common biophysical and cell-based assays used for this purpose.

Biophysical Assays

SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to a protein immobilized on a sensor chip.[6][7]

Experimental Protocol:

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer. The buffer should contain a small percentage of DMSO to ensure compound solubility.

-

Binding Analysis: Inject the different concentrations of the compound over the immobilized protein surface. A reference channel without the protein should be used to subtract non-specific binding.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[8]

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the purified target protein in a calorimetry cell and a solution of this compound at a higher concentration in the injection syringe. Both solutions must be in the exact same buffer to minimize heats of dilution.

-

Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

-

Data Analysis: Integrate the heat pulses from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.[9]

Cell-Based Assays

CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[10][11]

Experimental Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with varying concentrations of this compound or a vehicle control.

-

Heat Shock: Heat the treated samples across a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an immunoassay like AlphaScreen.[12]

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Confirmation of target engagement should be followed by assays that measure the functional consequences of this interaction.

Western Blot for Downstream Signaling:

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[13]

-

Immunoblotting: Probe the membrane with primary antibodies specific for a downstream marker of the predicted target's signaling pathway (e.g., a phosphorylated substrate for a kinase).

-

Detection: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands. A change in the level of the downstream marker upon compound treatment would provide evidence of functional target modulation.

AlphaScreen Assay:

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that can be adapted to measure various molecular interactions, including protein-protein interactions or the generation of a second messenger.[14][15][16]

General Protocol:

-

Assay Setup: The specific setup will depend on the target and the pathway being investigated. For example, to measure the inhibition of a protein-protein interaction, one protein would be conjugated to a donor bead and the other to an acceptor bead.

-

Compound Addition: Add this compound at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for binding to occur.

-

Signal Detection: Excite the donor beads with a laser. If the donor and acceptor beads are in close proximity (due to the protein-protein interaction), a luminescent signal will be generated.

-

Data Analysis: A decrease in the AlphaScreen signal in the presence of the compound would indicate inhibition of the protein-protein interaction.

Conclusion

The workflow presented in this guide provides a robust and systematic approach for the in silico prediction and experimental validation of protein targets for the novel compound this compound. By combining multiple computational methods, a prioritized list of putative targets can be generated, guiding focused and efficient experimental validation. The detailed protocols provided for both computational and experimental techniques are intended to serve as a valuable resource for researchers embarking on target identification studies for new chemical entities. Successful validation of a target for this compound will pave the way for further preclinical development and a deeper understanding of its therapeutic potential.

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. LigParGen Server [traken.chem.yale.edu]

- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 7. portlandpress.com [portlandpress.com]

- 8. Isothermal titration calorimetry determination of thermodynamics of binding of cocaine and its metabolites to humanized h2E2 anti-cocaine mAb - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]

- 16. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to Imidazoline-2-thione Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Authored for: Researchers, Scientists, and Drug Development Professionals

Imidazoline-2-thione and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] This scaffold is a key component in numerous molecules exhibiting a wide array of biological activities, making it a privileged structure in drug discovery.[3][4] These compounds have demonstrated potential as antimicrobial, anticancer, antioxidant, anti-HIV, and enzyme inhibitory agents.[1][2][4] This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and experimental protocols related to imidazoline-2-thione derivatives, offering a core resource for professionals in the field.

Synthesis Strategies

The synthesis of the imidazoline-2-thione core and its derivatives can be achieved through various chemical pathways. The chosen strategy often depends on the desired substitution patterns and overall molecular complexity.

A common and effective approach involves the domino reaction of aldehydes and benzylidenethioureas, promoted by N-heterocyclic carbenes (NHCs), to produce functionalized imidazolidine-2-thiones.[5][6] Another established method is the reaction of aminoacetaldehyde diethyl acetal with isothiocyanates.[6] Furthermore, the treatment of a diamine, such as 3-phenyl-1,2-diaminopropane, with 1,1'-thiocarbonyldiimidazole can rapidly yield the corresponding 4-benzyl-2-imidazolidinethione.[1]

A generalized workflow for a domino reaction synthesis is outlined below.

Biological Activities and Therapeutic Potential

Imidazoline-2-thione derivatives have been extensively studied for a variety of pharmacological effects. Their structural versatility allows for fine-tuning of their activity against different biological targets.

Anticancer Activity

Numerous derivatives have shown potent cytotoxic effects against various cancer cell lines.[7] The mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase II and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), as well as DNA intercalation.[8][9][10] For instance, certain imidazole-2-thiones linked to acenaphthylenone act as dual DNA intercalators and topoisomerase II inhibitors, with some compounds showing 1.5- to 3-fold greater activity against the MCF-7 breast cancer cell line than doxorubicin.[8]

A proposed dual mechanism of action for anticancer activity is depicted below.

Antimicrobial and Antifungal Activity

The imidazoline-2-thione scaffold is present in agents with significant antibacterial and antifungal properties.[3][4][11] Metal complexes of these derivatives have also been reported as potent antimicrobial agents.[1][2] Studies have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] For example, certain imidazo[4,5-b]quinoxaline derivatives synthesized from imidazolidineiminothiones showed strong activity against all tested organisms.[11]

Antioxidant Properties

Derivatives of imidazole-2-thione have been reported to possess antioxidant capabilities.[1][2][4] They have been shown to react with stable free radicals like 1,1-diphenyl-2-picrylhydrazyl (DPPH) at rates comparable to uric acid and can protect erythrocytes from hemolysis induced by hydroperoxides.[13]

Enzyme Inhibition

Beyond topoisomerase, these derivatives have been found to inhibit other key enzymes. Certain compounds are potent inhibitors of Carbonic Anhydrase II (CA-II), an enzyme linked to glaucoma, with several derivatives showing better inhibition than the standard drug acetazolamide.[14]

Receptor Binding and Other Activities

Imidazoline-2-thione derivatives have been found to be active as antagonists for adenosine-A2B receptors and as inverse agonists for the orphan GPR6 receptor, suggesting applications in cardiovascular, pulmonary, and neuropsychiatric disorders.[3] Additionally, they exhibit anti-HIV, antithyroid, and antihypertensive properties.[1][2][4]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, highlighting the potential of these derivatives.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | HEPG-2 (Liver) | 5.02 | [15][16] |

| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | HCT-116 (Colon) | 4.91 | [15][16] |

| Imidazo[4,5-b]pyrazine-2,5-dione (5a) | MCF-7 (Breast) | 4.78 | [15][16] |

| Imidazole Derivative (6b) | HEPG-2 (Liver) | 7.12 | [15][16] |

| Imidazole Derivative (6b) | HCT-116 (Colon) | 6.98 | [15][16] |

| Imidazole Derivative (6b) | MCF-7 (Breast) | 6.88 | [15][16] |

| Benzotriazole-Imidazol-2-thione (BI9) | MCF-7 (Breast) | 3.57 | [17] |

| Benzotriazole-Imidazol-2-thione (BI9) | HL-60 (Leukemia) | 0.40 | [17] |

| Benzotriazole-Imidazol-2-thione (BI9) | HCT-116 (Colon) | 2.63 | [17] |

| Doxorubicin (Reference) | HEPG-2 / HCT-116 | 7.46 / 8.29 |[15][16] |

Table 2: Enzyme and Receptor Binding Affinity

| Compound Class | Target | Affinity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| Acylhydrazone Derivative (1) | Carbonic Anhydrase-II | IC₅₀: 10.5 ± 0.81 µM | [14] |

| Acylhydrazone Derivative (9) | Carbonic Anhydrase-II | IC₅₀: 12.2 ± 1.03 µM | [14] |

| Acetazolamide (Reference) | Carbonic Anhydrase-II | IC₅₀: 18.2 ± 0.51 µM | [14] |

| N-(imidazolidin-2-ylidene)hydrazone (3e) | α2-adrenergic receptor | Kᵢ: 94.3 nM | [18] |

| N-(imidazolidin-2-ylidene)hydrazone (3e) | Imidazoline I1 receptor | IC₅₀: 51.7 nM | [18] |

| N-(imidazolidin-2-ylidene)hydrazone (3m) | Imidazoline I2 receptor | Kᵢ: 26.7 nM |[18] |

Key Experimental Protocols

This section details generalized methodologies for key experiments cited in the literature.

General Procedure for Synthesis of 5-imino-4-thioxo-2-imidazolidinone Derivatives

-

Preparation of N-arylcyanothioformamides: A mixture of aryl isothiocyanate (10 mmol) and potassium cyanide (10 mmol) is stirred in acetone (20 mL) for 24 hours at room temperature. The solvent is then evaporated under reduced pressure.

-

Reaction with Aryl Isocyanates: The resulting N-arylcyanothioformamide derivative (10 mmol) is dissolved in a suitable solvent like acetone or DMF (20 mL). An equimolar amount of the corresponding aryl isocyanate (10 mmol) is added dropwise to the solution.

-

Reaction and Isolation: The reaction mixture is stirred at room temperature for a specified time (typically 2-6 hours) until completion, monitored by Thin Layer Chromatography (TLC). The resulting precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried to yield the final product. Further purification can be done by recrystallization if necessary.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of growth medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The synthesized imidazoline-2-thione derivatives are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Antibacterial and Antifungal Screening (Agar Well Diffusion Method)

-

Media Preparation: A suitable sterile nutrient agar or Mueller-Hinton agar is prepared and poured into sterile petri dishes.

-

Inoculation: The agar surface is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Well Preparation: Wells (e.g., 6 mm in diameter) are punched into the agar using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration, dissolved in a solvent like DMSO) is added to each well. A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

The general workflow for screening novel derivatives is shown below.

Signaling Pathways

Certain imidazoline derivatives exert their effects by interacting with specific cellular signaling pathways, such as the I1-imidazoline receptor pathway, which is implicated in blood pressure regulation.

References

- 1. scialert.net [scialert.net]

- 2. Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of functionalized imidazolidine-2-thiones via NHC/base-promoted aza-benzoin/aza-acetalization domino reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Profile of 1-(3-Fluorophenyl)imidazoline-2-thione: A Review of Available Information

Researchers, scientists, and drug development professionals delving into the landscape of novel heterocyclic compounds will find that 1-(3-Fluorophenyl)imidazoline-2-thione remains a molecule of unrealized potential, with publicly available data on its discovery, synthesis, and biological activity being notably scarce. Despite the keen interest in fluorinated phenyl derivatives within medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties, this specific compound has yet to emerge into the scientific literature in a significant way.

Discovery and History

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not present in the current body of scientific literature. However, based on the general synthesis of similar N-aryl imidazoline-2-thiones, a plausible synthetic route can be conceptualized.

A potential synthetic pathway is illustrated below. This generalized workflow is based on established methods for analogous compounds and serves as a theoretical framework in the absence of specific literature.

Figure 1. A speculative synthetic workflow for this compound.

Theoretical Experimental Protocol:

-

Schiff Base Formation: 3-Fluoroaniline would be reacted with an equivalent of aminoacetaldehyde diethyl acetal, typically in a solvent like ethanol or methanol. The reaction might be heated to reflux to drive the condensation and formation of the intermediate Schiff base, with the removal of water.

-

Cyclization: The resulting crude Schiff base would then be treated with a thionating agent. Common reagents for this step include thiophosgene (CSCl₂) or carbon disulfide (CS₂) in the presence of a base. This would induce cyclization to form the imidazoline-2-thione ring.

-

Purification: The final product, this compound, would likely be purified using standard techniques such as recrystallization or column chromatography to yield the pure compound.

It is crucial to emphasize that this protocol is speculative and would require empirical optimization and validation.

Biological Activity and Mechanism of Action

There is no publicly available data on the biological activity, pharmacological properties, or mechanism of action of this compound. While related heterocyclic structures containing the imidazoline-2-thione core have been investigated for a range of biological activities, including as enzyme inhibitors or receptor ligands, no such studies have been reported for this specific fluorinated derivative.

The absence of information on its biological targets and signaling pathways means that any discussion of its mechanism of action would be purely conjectural.

Quantitative Data

A thorough search of scientific literature and chemical databases reveals no quantitative data for this compound. This includes, but is not limited to:

-

IC₅₀ or EC₅₀ values

-

Binding affinities (Kᵢ, Kₑ)

-

Pharmacokinetic parameters (ADME)

-

Physicochemical properties beyond its basic identifiers.

Consequently, no data tables can be provided for this compound.

Conclusion

This compound represents a significant gap in the current scientific knowledge base. While its structure is of interest to medicinal chemists, the lack of any published research on its synthesis, history, and biological function makes it an "orphan" compound in the scientific literature. This technical guide, therefore, serves to highlight this knowledge gap and underscores the need for foundational research to uncover the potential of this and other under-investigated chemical entities. Future research efforts would need to begin with a confirmed synthesis and proceed with broad biological screening to identify any potential therapeutic value.

Methodological & Application

Application Notes and Protocols for 1-(3-Fluorophenyl)imidazoline-2-thione and Structurally Related Compounds in Cell Culture

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or specific cell culture protocols for 1-(3-Fluorophenyl)imidazoline-2-thione (CAS: 17452-26-5) . Therefore, the following application notes and protocols are based on the activities of structurally related compounds, particularly from the 2-thioxoimidazolidin-4-one class. This information is provided for informational and guidance purposes only and should not be considered as validated data for this compound. Any investigation into the biological effects of this specific compound requires de novo experimental validation.

Application Notes

The imidazoline-2-thione scaffold is a component of various biologically active molecules. Structurally related compounds, such as 2-thioxoimidazolidin-4-one derivatives, have been investigated primarily for their potential as anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7).[2][3]

The proposed, yet unconfirmed, applications for a novel compound like this compound would likely involve initial screening for antiproliferative and cytotoxic effects against a panel of cancer cell lines. Based on the activity of related compounds, potential mechanisms of action to investigate could include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4]

Data Presentation: In Vitro Anticancer Activity of Structurally Related Compounds

The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for various 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines. This data is presented to give researchers a comparative insight into the potential potency of this class of compounds.

| Compound Class | Derivative/Compound | Target Cell Line | IC₅₀ (µg/mL) | Reference |

| 2-Thioxoimidazolidin-4-one | Compound 14 (bearing benzoxazole moiety) | HepG-2 (Hepatocellular Carcinoma) | 2.33 | [2][3] |

| 2-Thioxoimidazolidin-4-one | Compound 5 (bearing pyrazole moiety) | MCF-7 (Breast Carcinoma) | 3.98 | [2][3] |

| 2-Thioxoimidazolidin-4-one | Unspecified derivative | HCT-116 (Colorectal Carcinoma) | 0.76 | [1] |